molecular formula C10H23NO7 B12675359 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol CAS No. 84540-49-8

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol

Cat. No.: B12675359
CAS No.: 84540-49-8
M. Wt: 269.29 g/mol
InChI Key: UURSKAGLHMBPNT-SGIHWFKDSA-N
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Description

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of glucitol, where the hydroxyl groups are substituted with bis(2-hydroxyethyl)amino groups. This compound is characterized by its hygroscopic nature and its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol typically involves the reaction of glucitol with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures. The process involves the nucleophilic substitution of hydroxyl groups in glucitol with bis(2-hydroxyethyl)amino groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol involves its ability to form hydrogen bonds and stable complexes with various molecules. This property is particularly useful in stabilizing proteins and nucleic acids, as well as in chelating metal ions. The molecular targets include hydroxyl and amino groups in proteins and nucleic acids, which interact with the bis(2-hydroxyethyl)amino groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is unique due to its glucitol backbone, which imparts additional hydroxyl groups that enhance its ability to form hydrogen bonds and stabilize complexes. This makes it particularly useful in applications requiring high stability and moisture retention .

Properties

CAS No.

84540-49-8

Molecular Formula

C10H23NO7

Molecular Weight

269.29 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[bis(2-hydroxyethyl)amino]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C10H23NO7/c12-3-1-11(2-4-13)5-7(15)9(17)10(18)8(16)6-14/h7-10,12-18H,1-6H2/t7-,8+,9+,10+/m0/s1

InChI Key

UURSKAGLHMBPNT-SGIHWFKDSA-N

Isomeric SMILES

C(CO)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CO)N(CCO)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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